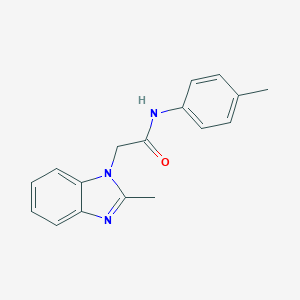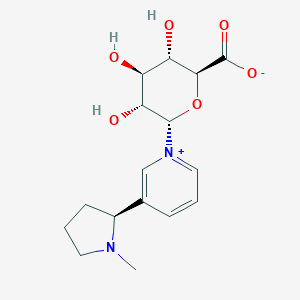
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 2014 and has since gained popularity in the research community due to its strong binding affinity and high potency.
Mecanismo De Acción
The mechanism of action of 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 involves binding to the CB1 receptor and activating it. This leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC). The activation of these pathways leads to the modulation of neurotransmitter release, which can affect a wide range of physiological processes.
Biochemical and Physiological Effects:
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate. This can affect a wide range of physiological processes, including pain perception, appetite, and mood. 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has also been shown to have anti-inflammatory effects, which may make it a valuable tool for studying the role of the endocannabinoid system in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has several advantages for lab experiments. It has a high binding affinity and potency, which makes it a valuable tool for studying the CB1 receptor. It is also stable and can be stored for long periods of time. However, 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 also has some limitations. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. It may also have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201. One area of interest is the role of the endocannabinoid system in pain perception. 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been shown to modulate pain perception, and further research could lead to the development of new treatments for chronic pain. Another area of interest is the role of the endocannabinoid system in inflammation. 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been shown to have anti-inflammatory effects, and further research could lead to the development of new treatments for inflammatory diseases. Finally, there is a need for further research on the safety and toxicity of 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201, as well as its potential for abuse. This information is essential for the development of safe and effective treatments for a wide range of conditions.
Métodos De Síntesis
The synthesis method of 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 involves the reaction of 1-(4-methylphenyl)-1H-benzimidazole-2-amine with 2-bromo-N-(2-chloroethyl)acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been widely used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been shown to have a high binding affinity for the CB1 receptor and can activate it with high potency. This makes it a valuable tool for studying the physiological and biochemical effects of CB1 receptor activation.
Propiedades
Nombre del producto |
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C17H17N3O |
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
2-(2-methylbenzimidazol-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17N3O/c1-12-7-9-14(10-8-12)19-17(21)11-20-13(2)18-15-5-3-4-6-16(15)20/h3-10H,11H2,1-2H3,(H,19,21) |
Clave InChI |
DZCMJRAFSPVXEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=CC=CC=C32)C |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)
![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)

![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)

![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)





